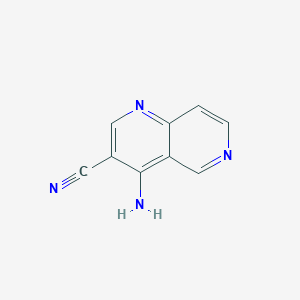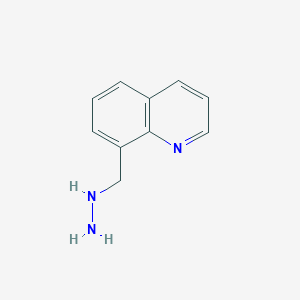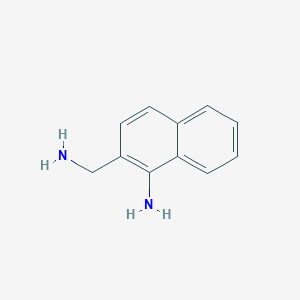
2-Ethyl-7-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etil-7-metoxi-1H-indol es un derivado del indol, un sistema heterocíclico significativo que se encuentra en muchos productos naturales y fármacos. Los indoles son conocidos por sus diversas actividades biológicas y se estudian ampliamente en los campos de la química, la biología y la medicina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Etil-7-metoxi-1H-indol típicamente implica la alquilación del 7-metoxiindol con agentes etilantes en condiciones controladas. Un método común incluye el uso de yoduro de etilo en presencia de una base como carbonato de potasio en un disolvente aprótico como la dimetilformamida (DMF). La reacción se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .
Métodos de Producción Industrial
La producción industrial del 2-Etil-7-metoxi-1H-indol puede implicar procesos de flujo continuo para mejorar el rendimiento y la pureza. Estos métodos a menudo utilizan sistemas automatizados para controlar con precisión los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Etil-7-metoxi-1H-indol sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en sus alcoholes correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Principales Productos Formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados nitro, halo.
Aplicaciones Científicas De Investigación
El 2-Etil-7-metoxi-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de indol más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antimicrobianas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 2-Etil-7-metoxi-1H-indol implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, puede inhibir el crecimiento de las células cancerosas al interferir con las vías de señalización celular o inducir la apoptosis a través de la activación de caspasas específicas .
Comparación Con Compuestos Similares
Compuestos Similares
7-Metoxiindol: Comparte el grupo metoxi pero carece de la sustitución etilo.
2-Metilindol: Estructura similar pero con un grupo metilo en lugar de un grupo etilo.
Ácido indol-3-acético: Una hormona vegetal de origen natural con un grupo ácido carboxílico en la posición 3
Singularidad
El 2-Etil-7-metoxi-1H-indol es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-ethyl-7-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-9-7-8-5-4-6-10(13-2)11(8)12-9/h4-7,12H,3H2,1-2H3 |
Clave InChI |
ZIWLGBFLJVCQPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1)C(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)



![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)








